molecular formula C25H29FN2O4 B2601672 Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate CAS No. 1705836-94-7

Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate

Cat. No.: B2601672
CAS No.: 1705836-94-7
M. Wt: 440.515
InChI Key: GDBQEQDGYOVQDI-UHFFFAOYSA-N
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Description

Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate is a complex organic compound with a unique structure that includes a fluorophenoxy group and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the esterification of 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the bipiperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-fluorophenoxy)benzoate
  • Methyl 4-fluorobenzoate
  • 4-[(4-Fluorophenoxy)methyl]benzoate

Uniqueness

Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate is unique due to the presence of both the fluorophenoxy and bipiperidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

methyl 4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O4/c1-31-25(30)19-8-6-18(7-9-19)24(29)28-14-10-20(11-15-28)27-16-12-21(13-17-27)32-23-5-3-2-4-22(23)26/h2-9,20-21H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBQEQDGYOVQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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